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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the Harden-Young ester, a

phosphorylated sugar intermediate that revolutionized our understanding of alcoholic

fermentation and the fundamental metabolic pathway of glycolysis. Through a detailed

examination of the original experiments conducted by Arthur Harden and William John Young,

this document provides a comprehensive overview of their methodologies, quantitative

findings, and the profound implications of their work for biochemistry and drug development.

Introduction: The State of Fermentation Research
Pre-Harden and Young
At the dawn of the 20th century, the scientific community was grappling with the nature of

fermentation. Louis Pasteur had demonstrated that living yeast cells were responsible for the

conversion of sugar into alcohol and carbon dioxide. However, it was Eduard Buchner's

groundbreaking discovery in 1897 that fermentation could occur in a cell-free yeast extract,

which laid the foundation for the study of the enzymes—or "ferments"—responsible for this

process. It was in this context that Arthur Harden and William John Young embarked on their

meticulous investigations into the chemical dynamics of yeast juice.

The Pivotal Observation: The Role of Inorganic
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Harden and Young's initial experiments with yeast juice revealed a curious phenomenon: the

rate of fermentation of glucose would initially be high and then gradually decrease. They

systematically investigated factors that could influence this rate and discovered that the

addition of inorganic phosphate to the yeast extract dramatically increased the rate of carbon

dioxide and alcohol production. This stimulation, however, was temporary. Once the added

phosphate was consumed, the fermentation rate returned to its initial, slower pace. This led

them to hypothesize that the inorganic phosphate was being incorporated into an organic

molecule, a concept that was transformative at the time.

Quantitative Analysis of Fermentation Rates
Harden and Young meticulously quantified the effect of adding a known amount of sodium

phosphate to a fermenting mixture of yeast juice and glucose. The evolution of carbon dioxide

was measured over time, providing a direct indication of the fermentation rate.

Time (minutes)
CO₂ Evolved (mL) - No
Added Phosphate
(Control)

CO₂ Evolved (mL) - With
Added Phosphate

0 0 0

10 5.2 15.8

20 9.8 28.5

30 14.1 39.1

40 18.0 47.5

50 21.5 54.2

60 24.8 59.8

70 27.9 64.5

80 30.8 68.3

90 33.5 71.5

Note: The data presented here is a representative summary compiled from the descriptions

and graphical representations in Harden and Young's publications. The exact values varied
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between experiments.

Experimental Protocols
The following protocols are based on the methodologies described by Harden and Young in

their publications in the "Proceedings of the Royal Society B" between 1906 and 1908.

Preparation of Yeast Juice (Buchner's Method)
This procedure outlines the preparation of the cell-free yeast extract used in the fermentation

experiments.

Workflow for Yeast Juice Preparation

Fresh Brewer's Yeast Wash with Water Press to Remove Excess Water Grind with Sand and Kieselguhr Extract under High Pressure Centrifuge the Extract Collect Supernatant (Yeast Juice)

Click to download full resolution via product page

Caption: Preparation of cell-free yeast juice.

Protocol:

Yeast Preparation: Fresh brewer's yeast was washed with copious amounts of water to

remove any adhering wort and other impurities.

Pressing: The washed yeast was then placed in a filter cloth and pressed in a hydraulic

press to remove as much water as possible, resulting in a semi-dry yeast cake.

Grinding: The pressed yeast was mixed with sand and kieselguhr (diatomaceous earth) to

aid in the disruption of the cell walls. This mixture was then ground in a large mortar.

Extraction: The ground yeast mixture was wrapped in a strong canvas cloth and subjected to

high pressure in a hydraulic press to express the cell contents.

Clarification: The collected liquid, a brownish, opalescent fluid, was then centrifuged to

remove cell debris and sand. The resulting supernatant was the "yeast juice" used in the

experiments.
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Measurement of Fermentation Rate
This protocol details the method used to quantify the rate of alcoholic fermentation.

Experimental Setup for Fermentation Measurement

Yeast Juice

Incubation at 25°C in Fermentation Flask

Glucose Solution Phosphate Solution (Optional)

Collection and Measurement of CO₂ in Gas Burette

CO₂ Evolution

Click to download full resolution via product page

Caption: Measurement of CO₂ evolution during fermentation.

Protocol:

Reaction Mixture: A defined volume of yeast juice was placed in a fermentation flask. To this,

a solution of glucose was added. In the experimental group, a solution of sodium phosphate

of a known concentration was also added.

Incubation: The fermentation flasks were maintained at a constant temperature of 25°C in a

water bath to ensure consistent reaction rates.

Gas Collection: The fermentation flasks were connected via tubing to a gas burette filled with

mercury or a saturated salt solution.

Measurement: The volume of carbon dioxide evolved was measured at regular time intervals

by observing the displacement of the liquid in the gas burette.
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The Discovery of the "Co-ferment"
In a parallel set of experiments, Harden and Young made another crucial discovery. They found

that if yeast juice was dialyzed (a process to separate molecules based on size), it lost its

fermentative activity. The activity could be restored by adding the boiled, and therefore

denatured, original yeast juice. This indicated the presence of a heat-stable, low-molecular-

weight substance essential for fermentation, which they termed a "co-ferment." This co-ferment

was later identified as a mixture of essential cofactors, including what we now know as NAD+

(nicotinamide adenine dinucleotide) and metal ions.

Logical Relationship of Zymase and Co-ferment

Yeast Juice
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Caption: The roles of zymase and co-ferment in fermentation.

Identification and Significance of the Harden-Young
Ester
Through a series of chemical analyses, Harden and Young were able to isolate and identify the

organic phosphate compound formed during the rapid phase of fermentation. This compound,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15573069?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which they termed the "Harden-Young ester," was later identified as fructose 1,6-bisphosphate.

The discovery of this phosphorylated intermediate was a landmark achievement for several

reasons:

Phosphorylation as a Key Metabolic Step: It provided the first direct evidence for the

involvement of phosphorylation in a major metabolic pathway. This concept is now central to

our understanding of energy metabolism.

Elucidation of the Glycolytic Pathway: The identification of fructose 1,6-bisphosphate was a

critical step in piecing together the sequence of reactions that constitute glycolysis.

Foundation for Enzyme Kinetics: The ability to manipulate the rate of fermentation by adding

a specific substrate (phosphate) provided a powerful tool for studying enzyme kinetics and

metabolic regulation.

The Harden-Young Ester in the Context of Glycolysis
The discovery of the Harden-Young ester provided a crucial piece of the puzzle in mapping the

glycolytic pathway. Fructose 1,6-bisphosphate is a key intermediate in the "preparatory phase"

of glycolysis, where the glucose molecule is primed for cleavage into two three-carbon

molecules.

Glycolysis Preparatory Phase
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Caption: The central role of the Harden-Young ester in glycolysis.

Conclusion and Future Perspectives
The pioneering work of Harden and Young on the role of phosphate and the discovery of the

Harden-Young ester fundamentally shifted the paradigm of metabolic research. Their findings

moved the field from a descriptive study of fermentation to a detailed chemical and kinetic

analysis of the underlying enzymatic reactions. This laid the groundwork for the complete

elucidation of the glycolytic pathway and our broader understanding of cellular energy

metabolism.
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For drug development professionals, the principles uncovered by Harden and Young remain

highly relevant. The enzymes of the glycolytic pathway are established targets for various

therapeutic areas, including oncology and infectious diseases. The concept of metabolic

regulation through the availability of key substrates and cofactors, first demonstrated in these

early experiments, is a cornerstone of modern drug discovery and development. The in-depth

understanding of these fundamental biochemical processes continues to inform the rational

design of novel therapeutics that target cellular metabolism.

To cite this document: BenchChem. [The Discovery of Harden-Young Ester: A Catalyst in
Understanding Glycolysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573069#discovery-of-the-harden-young-ester-in-
yeast-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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